molecular formula C18H17N3O4 B4523708 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B4523708
M. Wt: 339.3 g/mol
InChI Key: UZWBUHPNPAYPAP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a benzodioxin ring, a pyrrolidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

  • Formation of the benzodioxin ring through a cyclization reaction.
  • Synthesis of the pyrrolidine ring via a condensation reaction.
  • Coupling of the benzodioxin and pyrrolidine intermediates.
  • Introduction of the pyridine moiety through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired but could include varying temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxin derivatives, pyrrolidine-based molecules, and pyridine-containing compounds. Examples could be:

  • 1,4-Benzodioxin-2-carboxylic acid derivatives.
  • Pyrrolidine-2,5-dione compounds.
  • Pyridine-3-carboxamide analogs.

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide lies in its specific combination of functional groups and ring systems, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-8-12(18(23)20-13-2-1-5-19-10-13)11-21(17)14-3-4-15-16(9-14)25-7-6-24-15/h1-5,9-10,12H,6-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWBUHPNPAYPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

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